molecular formula C30H53NO17 B14089861 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B14089861
M. Wt: 699.7 g/mol
InChI Key: UXYPWBTVMKWQCG-UHFFFAOYSA-N
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Description

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound. It features multiple ethoxy groups and a propanoic acid moiety, making it a molecule of interest in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multi-step organic synthesis Each ethoxy group is introduced through a series of etherification reactions, often using ethylene glycol derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can be used as a building block for more complex molecules. Its multiple functional groups make it versatile for synthetic applications.

Biology

In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound could be used in the production of polymers, coatings, and other materials. Its reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol derivatives: These compounds share the ethoxy groups but lack the propanoic acid moiety.

    Propanoic acid derivatives: These compounds have the propanoic acid group but may not have the extensive ethoxy chain.

Uniqueness

The uniqueness of 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid lies in its combination of multiple ethoxy groups with a propanoic acid moiety. This structure provides a unique set of chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C30H53NO17

Molecular Weight

699.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H53NO17/c32-27-1-2-28(33)31(27)48-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-29(34)35/h1-26H2,(H,34,35)

InChI Key

UXYPWBTVMKWQCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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